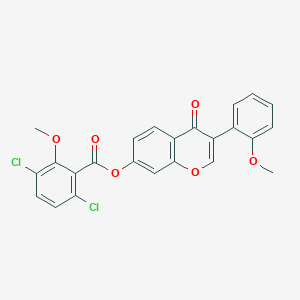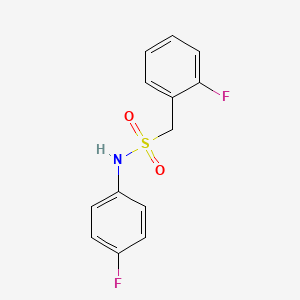![molecular formula C19H22N2O4S B4579936 1-[(2-methoxyphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4579936.png)
1-[(2-methoxyphenyl)acetyl]-4-(phenylsulfonyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of 1-[(2-Methoxyphenyl)acetyl]-4-(phenylsulfonyl)piperazine and its derivatives involves multiple steps, including acetylation, sulfonylation, and the use of piperazine as a core structure. For example, Kumara et al. (2017) synthesized novel piperazine derivatives by incorporating methoxyphenyl and benzenesulfonyl groups, showcasing the versatility of piperazine in medicinal chemistry (Kumara et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using techniques like X-ray diffraction, computational modeling, and Hirshfeld surface analysis. For instance, the study by Kumara et al. (2017) not only synthesized the compounds but also confirmed their structures through single-crystal X-ray diffraction studies, providing insights into the conformation and crystal packing influenced by intermolecular hydrogen bonds (Kumara et al., 2017).
Scientific Research Applications
Discovery and Bioactivity in HIV-1 Reverse Transcriptase Inhibition
The study led by Romero et al. (1994) discusses the synthesis and evaluation of a variety of analogs for inhibiting the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). Although the specific chemical compound mentioned is not directly referenced, this research showcases the broader class of bis(heteroaryl)piperazines (BHAPs) to which it could belong, highlighting their potential in antiviral therapy. These compounds were found to be significantly more potent than previous iterations, underscoring the importance of structural modifications in enhancing drug efficacy against HIV-1 RT (Romero et al., 1994).
Structural and Computational Analysis
Kumara et al. (2017) conducted crystal structure studies, Hirshfeld surface analysis, and DFT calculations on novel piperazine derivatives, including compounds closely related to 1-[(2-methoxyphenyl)acetyl]-4-(phenylsulfonyl)piperazine. This research provides insights into the reactive sites for electrophilic and nucleophilic nature of the molecules, contributing to the understanding of their potential interactions and stability in biological systems. Such studies are crucial for the development of new drugs with improved pharmacological profiles (Kumara et al., 2017).
Sulfomethylation and Chelation Applications
Research by van Westrenen and Sherry (1992) explores the sulfomethylation of piperazine and various polyazamacrocycles, presenting a novel route to create mixed-side-chain macrocyclic chelates. This method has implications for the development of chelating agents that can be used in medical diagnostics, treatment of metal intoxications, and as contrast agents in imaging techniques. The controlled introduction of sulfonate groups at specific pH levels illustrates the versatility of piperazine derivatives in creating complex molecules for targeted therapeutic uses (van Westrenen & Sherry, 1992).
Fluorescent Ligands for Receptor Imaging
Lacivita et al. (2009) synthesized a series of 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety for the visualization of 5-HT1A receptors. These compounds exhibit high receptor affinity and significant fluorescence properties, making them valuable tools for studying receptor distribution and functioning in live cells. The development of such fluorescent ligands represents a significant advancement in neuroimaging and pharmacological research, enabling more precise and dynamic studies of receptor systems (Lacivita et al., 2009).
properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-18-10-6-5-7-16(18)15-19(22)20-11-13-21(14-12-20)26(23,24)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQMAJYTKPKWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-1-[4-(phenylsulfonyl)piperazin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4579867.png)

![2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4579871.png)
![N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4579879.png)
![2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4579881.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B4579885.png)
![N-(4-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B4579923.png)
![3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4579929.png)


![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B4579944.png)

![3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B4579955.png)